5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione
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Overview
Description
5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione typically involves the reaction of cyclohexylamine, 2-ethylbenzaldehyde, and thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the triazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,5-triazinane-2-thione: A simpler analog without the cyclohexyl and ethylphenyl groups.
5-phenyl-1,3,5-triazinane-2-thione: Contains a phenyl group instead of the cyclohexyl group.
5-cyclohexyl-1,3,5-triazinane-2-thione: Lacks the ethylphenyl group.
Uniqueness
5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione is unique due to the presence of both cyclohexyl and ethylphenyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with specific molecular targets.
Properties
IUPAC Name |
5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3S/c1-2-14-8-6-7-11-16(14)20-13-19(12-18-17(20)21)15-9-4-3-5-10-15/h6-8,11,15H,2-5,9-10,12-13H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMJTPKFPAJIMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CN(CNC2=S)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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